6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 4,6-dichloropyrimidine, followed by amination and subsequent cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where amino or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Industry: Its derivatives are explored for use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This selective inhibition makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Purine Derivatives: These compounds share structural similarities and exhibit comparable enzyme inhibition properties.
Uniqueness: 6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific inhibition of CDK2 and its potential for selective anticancer activity. Its unique structure allows for modifications that can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-amino-1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-2-12-5-4(3-9-12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13) |
InChI Key |
GKPOTMRXBNVWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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